Product packaging for 2-Amino-2-(4-hydroxyphenyl)propanoic acid(Cat. No.:CAS No. 170847-08-2)

2-Amino-2-(4-hydroxyphenyl)propanoic acid

Cat. No.: B3109240
CAS No.: 170847-08-2
M. Wt: 181.19 g/mol
InChI Key: VCIPIPFJHGBKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Common Research Designations

The compound is known by several names, reflecting its chemical structure, stereochemistry, and use as a pharmaceutical agent. The IUPAC name is (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid. nih.govpharmacompass.com In scientific literature, it is frequently referred to as α-Methyl-p-tyrosine (AMPT). wikipedia.org The specific, biologically active stereoisomer, the S-isomer, is known by the generic name metyrosine (B1676540). wikipedia.org The racemic mixture, containing both R and S isomers, is referred to as racemetirosine. wikipedia.orgnih.gov

Nomenclature for 2-Amino-2-(4-hydroxyphenyl)propanoic acid
Designation TypeName/Identifier
Systematic (IUPAC) Name(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid nih.govpharmacompass.com
Common Namealpha-Methyl-p-tyrosine (AMPT) wikipedia.org
Generic Name (S-isomer)Metyrosine wikipedia.org
Racemic Mixture NameRacemetirosine nih.gov
Abbreviationα-MPT nih.gov
Brand NameDemser nih.govpatsnap.com
CAS Number (S-isomer)672-87-7 wikipedia.org

Historical Context of Research Significance

The significance of α-methyl-p-tyrosine in research emerged in the 1960s. wikipedia.org Developed by Merck Sharp & Dohme Research Laboratories, its potential as an inhibitor of catecholamine synthesis was quickly recognized. patsnap.com Seminal studies, such as those by Engelman and colleagues in 1968, provided a comprehensive look into its biochemical and pharmacological effects in humans. psychiatryonline.orgjci.org These early investigations established its efficacy in reducing catecholamine production in patients with pheochromocytoma, a neuroendocrine tumor characterized by excessive secretion of norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.orgjci.org This application was a critical development in the pre-operative management of the condition, helping to control severe hypertension and other symptoms associated with catecholamine excess. patsnap.comnih.gov The compound received its first approval from the U.S. Food and Drug Administration (FDA) in October 1979, solidifying its role in clinical therapeutics and research. patsnap.com

Fundamental Role in Catecholamine System Research

The fundamental role of this compound in research is defined by its mechanism of action as a potent and competitive inhibitor of the enzyme tyrosine hydroxylase. patsnap.comtaylorandfrancis.comdrugs.com This enzyme catalyzes the conversion of tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), which is the first and rate-limiting step in the synthesis of all catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. patsnap.comjove.com

This pharmacological tool has been invaluable for:

Investigating Disease Pathophysiology: It is used to study conditions where dysfunctional dopamine homeostasis is implicated, such as in movement disorders. psychiatryonline.org Its ability to deplete dopamine has made it a target for research into treatments for such disorders. wikipedia.org

Elucidating Neurotransmitter Function: By observing the behavioral, physiological, and neurological effects of catecholamine depletion, scientists can infer the normal functions of these neurotransmitters. wikipedia.org Research has linked catecholamine depletion to changes in mood and wakefulness. wikipedia.org

Studying Drug Mechanisms: Metyrosine has been used to clarify the mechanism of action of other drugs, particularly those that interact with the catecholamine system. drugs.com For instance, early studies used it to investigate the reinforcing effects of psychomotor stimulants. taylorandfrancis.com

Developing Animal Models: In preclinical research, it is used to create models of catecholamine depletion to study conditions like traumatic brain injury, where it has been shown to reduce cardiovascular and behavioral deficits in murine models. nih.govnih.gov

Research has quantified the effect of metyrosine, showing it can reduce total catecholamine biosynthesis by approximately 35% to 80%, as measured by the urinary excretion of catecholamines and their metabolites. drugs.comdrugbank.com The maximum biochemical effect is typically observed within two to three days of administration. drugs.com

Research Applications of this compound
Area of ResearchSpecific ApplicationKey Finding/Observation
Pheochromocytoma ManagementPre-operative control of symptomsReduces frequency and severity of hypertensive attacks, headache, and tachycardia. drugs.comdrugbank.com
Neuroscience & BehaviorInvestigating effects of catecholamine depletionCatecholamine depletion has been linked to increased sleepiness and negative mood. wikipedia.org
Movement DisordersStudy of tardive dyskinesia and dystoniaInvestigated for its potential to stabilize dopamine activity. psychiatryonline.org
Traumatic Brain Injury (TBI)Preclinical models of TBIShown to improve cardiovascular and behavioral outcomes in mice after TBI. nih.govnih.gov
PharmacologyElucidating mechanisms of psychostimulantsUsed to show that catecholamine depletion attenuates the reinforcing effects of amphetamine. taylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B3109240 2-Amino-2-(4-hydroxyphenyl)propanoic acid CAS No. 170847-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(10,8(12)13)6-2-4-7(11)5-3-6/h2-5,11H,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIPIPFJHGBKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Mechanisms and Enzymatic Interactions of 2 Amino 2 4 Hydroxyphenyl Propanoic Acid

Tyrosine Hydroxylase Inhibition

2-Amino-2-(4-hydroxyphenyl)propanoic acid functions as an inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the rate-limiting step in the biosynthesis of catecholamines. This inhibition has significant downstream effects on the production of crucial neurotransmitters. Tyrosine hydroxylase converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the precursor for dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgnih.gov

The inhibitory action of this compound on tyrosine hydroxylase is characterized by competitive inhibition kinetics. This means that the compound directly competes with the enzyme's natural substrate, L-tyrosine, for binding to the active site. Due to its structural similarity to L-tyrosine, it can occupy the active site, thereby preventing the substrate from binding and undergoing the hydroxylation reaction. An inhibitor's potency is often described by its inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximum rate of the reaction by half. A lower Ki value indicates a more potent inhibitor.

InhibitorEnzyme TargetSubstrateInhibition Type
This compoundTyrosine HydroxylaseL-tyrosineCompetitive

The inhibition of tyrosine hydroxylase by this compound disrupts the entire catecholamine synthesis pathway, leading to reduced production of dopamine, norepinephrine, and epinephrine. This pathway is essential for numerous physiological processes, and its modulation can have profound effects. nih.govyoutube.com

Dopamine is the first catecholamine synthesized from L-DOPA through the action of DOPA decarboxylase. nih.govresearchgate.net By competitively inhibiting tyrosine hydroxylase, this compound limits the production of L-DOPA, which in turn leads to a decrease in the synthesis of dopamine. nih.govnih.gov

In neurons that produce norepinephrine, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by the enzyme dopamine β-hydroxylase. cvpharmacology.comnih.gov A reduction in the availability of dopamine, due to the inhibition of tyrosine hydroxylase, consequently leads to a decreased rate of norepinephrine synthesis. mdpi.com

The final step in the catecholamine pathway is the synthesis of epinephrine from norepinephrine, a reaction catalyzed by phenylethanolamine N-methyltransferase (PNMT). tmc.edu This process primarily occurs in the adrenal medulla. cvpharmacology.com By reducing the amount of available norepinephrine, the inhibition of tyrosine hydroxylase by this compound also leads to a reduction in epinephrine synthesis.

Reversibility of Tyrosine Hydroxylase Inhibition

This compound, also known as α-methyl-p-tyrosine (AMPT), functions as a competitive inhibitor of the enzyme tyrosine hydroxylase. wikipedia.orgmedchemexpress.com This inhibition is a reversible process. taylorandfrancis.com AMPT competes with the natural substrate, tyrosine, at the tyrosine-binding site of the enzyme. wikipedia.org By occupying this site, it prevents the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. wikipedia.orgnih.gov The inhibitory effect of AMPT on catecholamine synthesis is dose-dependent, with studies showing a significant reduction in total catecholamines with daily administration. wikipedia.org

Regulation of Tyrosine Hydroxylase Activity and this compound's Influence

The activity of tyrosine hydroxylase is intricately regulated through several mechanisms, including feedback inhibition and phosphorylation. nih.govnih.gov Catecholamines, the end-products of the biosynthetic pathway, can bind to the enzyme and inhibit its activity. uib.noresearchgate.net This feedback inhibition can be reversed by the phosphorylation of serine residues in the regulatory domain of the enzyme. uib.no

Phosphorylation of specific serine residues on the tyrosine hydroxylase enzyme plays a crucial role in modulating its activity. nih.govnih.gov The enzyme contains multiple serine residues that can be phosphorylated, including Ser8, Ser19, Ser31, and Ser40. nih.govwikipedia.org The phosphorylation state of Ser40 and Ser31, in particular, is believed to have a direct impact on the enzyme's catalytic function. nih.gov

Phosphorylation at Ser40, primarily by protein kinase A (PKA), significantly increases enzyme activity. nih.govnih.gov This is achieved by relieving the feedback inhibition caused by catecholamines. wikipedia.org Specifically, Ser40 phosphorylation can induce a dramatic increase in the dissociation rate of catecholamines from the enzyme's high-affinity binding site. researchgate.net Phosphorylation at Ser31, which is regulated by ERK signaling, also enhances enzyme activity, although to a lesser extent than Ser40 phosphorylation. nih.govnih.gov Recent research suggests a hierarchical relationship where the phosphorylation of Ser40 is essential for the subsequent phosphorylation of Ser31. nih.gov This indicates that Ser40 is a critical residue for modulating tyrosine hydroxylase activity. nih.gov

Intermittent hypoxia has also been shown to activate tyrosine hydroxylase in PC-12 cells through the phosphorylation of serine residues, including Ser-40, involving Ca2+/calmodulin-dependent protein kinase (CaMK) and PKA. physiology.org This phosphorylation facilitates the removal of endogenous inhibition of the enzyme, leading to increased dopamine synthesis. physiology.org

Metabolic Fate of this compound in Research Models

Following administration, α-methyldopa undergoes extensive metabolism. drugbank.com Its absorption from the gastrointestinal tract is incomplete and can be variable. nih.gov

The metabolism of α-methyldopa leads to the formation of several key metabolites. In the liver, it is extensively converted to its main circulating metabolite, α-methyldopa mono-O-sulfate. drugbank.com Other significant metabolites include 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine. drugbank.com

Part of the administered α-methyldopa is converted to α-methyldopamine by the enzyme Dopa-decarboxylase. biolife-publisher.it Subsequently, α-methyldopamine is transformed into α-methylnorepinephrine by the action of dopamine β-hydroxylase. biolife-publisher.itwikipedia.org It is hypothesized that the therapeutic effects of α-methyldopa are mediated by these amine metabolites. ahajournals.org Of the prominent metabolites, α-methylepinephrine, which can be formed from α-methylnorepinephrine, has been identified as a potent depressor agent in animal models. nih.govovid.com

Key Metabolites of α-Methyldopa

MetaboliteEnzyme Involved in FormationSignificance
α-Methyldopa mono-O-sulfateSulfotransferaseMain circulating metabolite in plasma. drugbank.com
α-MethyldopamineDopa-decarboxylaseAn intermediate in the formation of α-methylnorepinephrine. biolife-publisher.it
α-MethylnorepinephrineDopamine β-hydroxylaseConsidered a key active metabolite responsible for the therapeutic effects. wikipedia.orgnih.gov
α-MethylepinephrinePhenylethanolamine N-methyltransferaseIdentified as a potent depressor agent in research models. nih.govovid.com
3-O-methyl-α-methyldopaCatechol-O-methyltransferaseAnother identified metabolite. drugbank.com

The elimination of α-methyldopa and its metabolites occurs primarily through renal excretion. nih.gov Approximately 70% of the absorbed drug is excreted in the urine, with about 24% as the unchanged parent drug and 64% as the α-methyldopa mono-O-sulfate conjugate. drugbank.com Other metabolites such as 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone, and α-methyldopamine are also found in the urine. drugbank.com The unabsorbed portion of the drug is eliminated unchanged in the feces. ahajournals.orgnih.gov The excretion process is generally complete within 36 hours after oral administration. drugbank.com In individuals with renal impairment, the excretion is slower, which can lead to an accumulation of the drug and its metabolites. nih.govnih.gov

Excretion of α-Methyldopa

Route of EliminationPercentage of Absorbed DoseForm of Excreted Compound
Urine~70% drugbank.comUnchanged α-methyldopa (~24%) drugbank.com
α-Methyldopa mono-O-sulfate (~64%) and other metabolites drugbank.com
FecesRemaining unabsorbed portionUnchanged α-methyldopa ahajournals.orgnih.gov

Synthesis and Derivatization Strategies for 2 Amino 2 4 Hydroxyphenyl Propanoic Acid

General Chemical Synthesis Methodologies for α-Amino Acids

The laboratory synthesis of α-amino acids is a well-established field of organic chemistry, with several robust methodologies available for constructing the characteristic H₂N−CH−CO₂H functional group arrangement. libretexts.org These methods typically produce racemic mixtures, containing equal amounts of S and R enantiomers, which may require subsequent resolution to obtain the single, biologically active enantiomer. openstax.orglibretexts.org

One of the oldest and most direct approaches begins with the α-bromination of a carboxylic acid using reagents like bromine (Br₂) and phosphorus tribromide (PBr₃) in what is known as the Hell–Volhard–Zelinskii reaction. openstax.orglibretexts.org The resulting α-bromo acid can then undergo an Sₙ2 substitution reaction with ammonia (B1221849) to yield the desired α-amino acid. openstax.org

More general and often higher-yielding methods include the amidomalonate synthesis, which is an extension of the malonic ester synthesis. openstax.orglibretexts.org This technique involves the alkylation of an N-protected aminomalonic ester. Subsequent hydrolysis of the ester groups and the protecting amide group, followed by decarboxylation, yields the final α-amino acid. libretexts.org

Another versatile method is the Strecker synthesis, which assembles the α-amino acid from an aldehyde, ammonia, and cyanide. libretexts.orgoxfordsciencetrove.com This reaction proceeds through an imino analog of cyanohydrin formation. libretexts.org Additionally, α-amino acids can be synthesized through the reductive amination of α-keto acids, using ammonia and a reducing agent. openstax.org

Table 1: Overview of General α-Amino Acid Synthesis Methodologies

Synthesis Method Key Reagents Brief Description Product
Amination of α-Halo Acids Carboxylic acid, Br₂, PBr₃, NH₃ α-bromination of a carboxylic acid followed by nucleophilic substitution with ammonia. openstax.orglibretexts.org Racemic α-amino acid
Amidomalonate Synthesis N-protected aminomalonic ester, Base, Alkyl halide Alkylation of the enolate of an aminomalonic ester, followed by hydrolysis and decarboxylation. openstax.orglibretexts.org Racemic α-amino acid
Strecker Synthesis Aldehyde, NH₃, Cyanide Formation of an α-amino nitrile from an aldehyde, which is then hydrolyzed to the amino acid. libretexts.orgoxfordsciencetrove.com Racemic α-amino acid
Reductive Amination α-Keto acid, NH₃, Reducing agent Conversion of a keto group to an amino group via an imine intermediate. openstax.org Racemic α-amino acid

Isotope Labeling for Advanced Research Applications

Isotope labeling involves replacing specific atoms in a molecule with their isotopes, which can be stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁸F, ¹¹C). chempep.com This technique provides powerful tools for tracking molecules in biological systems without altering their chemical properties. Radiolabeled amino acids, in particular, are crucial for positron emission tomography (PET), a noninvasive imaging technology that provides functional and metabolic information at the molecular level. nih.gov

Fluorine-18 (B77423) (¹⁸F) is an ideal radionuclide for PET imaging due to its favorable decay properties, including a 109.7-minute half-life that allows for multi-step syntheses and distribution, and low positron energy (0.635 MeV) which results in high-resolution images. nih.govmdpi.comacs.org The radiosynthesis of ¹⁸F-labeled aromatic amino acids, such as derivatives of tyrosine and phenylalanine, is a key area of research for imaging amino acid transport, which is often upregulated in tumor cells. nih.govresearchgate.net

Traditional strategies for creating these tracers often rely on nucleophilic aromatic substitution (SₙAr) reactions. nih.gov This typically involves reacting high-specific-activity, no-carrier-added ¹⁸F-fluoride with a precursor molecule that has a suitable leaving group on the aromatic ring. researchgate.net In recent years, new methodologies, including metal-catalyzed radiofluorination, have been developed to improve radiochemical yields and simplify the synthesis process. nih.govnih.gov For example, copper-mediated radiofluorination has been successfully used to produce PET ligands with high purity and molar activity. nih.gov These methods provide decay-corrected radiochemical yields that can exceed 78% with high radiochemical purity (>99%). researchgate.netnih.gov

The production of radiopharmaceuticals for PET imaging necessitates robust and efficient purification methods to remove unreacted precursors, reaction by-products, and solvents from the final product. nih.gov Given the short half-lives of radionuclides like ¹⁸F and the need to minimize radiation exposure to personnel, automated systems are highly desirable. mdpi.comnih.gov

Modern fluidic techniques and instrumentation have enabled the development of automated radiochemical separation workstations. pnnl.gov These systems often employ chromatographic approaches such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). nih.gov Automation improves the reliability and reproducibility of the purification process, reduces the duration of the procedure, and enhances safety by limiting human interaction with radioactive materials. mdpi.com Flow-based approaches, including flow injection (FI) and sequential injection (SI), can be integrated with various separation techniques to create fully automated platforms for purification and analysis. mdpi.com Recent advancements have even explored using radio-thin-layer chromatography (TLC) as a rapid, high-resolution purification method for microscale radiosyntheses, which can be automated to provide an attractive alternative to bulky HPLC systems. nih.gov

Ensuring the quality of a radiotracer is critical for its use in research and clinical applications. This involves rigorous assessment of its radiochemical purity and stability. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. It is typically analyzed using radio-HPLC or radio-TLC, where the synthesized product is compared to a non-radioactive reference standard. nih.gov High-resolution imaging-based readouts for TLC, such as Cerenkov luminescence imaging, can achieve separation resolutions comparable to radio-HPLC in a fraction of the time. nih.govnih.gov

Stability assessment is equally important to confirm that the radiolabeled molecule does not degrade before or after administration into a biological system. nih.gov The stability is often tested in vitro by incubating the radiotracer in solutions that mimic biological environments, such as rat serum or plasma, over a period of time. nih.govnih.gov Analysis at various time points reveals the percentage of the parent compound that remains intact, ensuring that the detected PET signal originates from the intended tracer and not from its radioactive metabolites. nih.gov

Preparation of Chemical Derivatives for Specific Research Probes

Chemical derivatization of 2-Amino-2-(4-hydroxyphenyl)propanoic acid allows for the synthesis of specific molecular probes tailored for particular research questions. By modifying the functional groups of the amino acid, researchers can alter its properties to investigate biological targets like the sympathetic nervous system.

The synthesis of a methyl ester hydrochloride derivative of an amino acid involves two primary chemical transformations: esterification of the carboxylic acid and formation of a hydrochloride salt at the amino group. The esterification of the carboxylic acid moiety can be achieved by reacting the parent amino acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. researchgate.net This reaction converts the carboxyl group (-COOH) into a methyl ester (-COOCH₃).

Following esterification, or in the same process if HCl is used as the catalyst, the basic amino group (-NH₂) is protonated to form an ammonium (B1175870) salt. The addition of hydrochloric acid results in the formation of the stable, often crystalline, methyl ester hydrochloride derivative. echemi.com Such derivatives can be used in the production of peptides and other biologically active molecules for research purposes. echemi.com

Analytical and Characterization Methodologies Applied to 2 Amino 2 4 Hydroxyphenyl Propanoic Acid Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, providing the means to separate, identify, and quantify constituent components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of 2-Amino-2-(4-hydroxyphenyl)propanoic acid. Stability-indicating HPLC methods are specifically developed to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions. science.govresearchgate.net

The development of a robust, stability-indicating HPLC method typically involves subjecting the compound to forced degradation under conditions such as hydrolysis (acidic, basic, and neutral), oxidation, heat, and photolysis. science.govjapsonline.com This process helps to ensure that the analytical method can effectively resolve the parent compound from any impurities or degradants, which is critical for accurate quantification and safety assessment.

Key parameters in developing such methods include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For compounds like this compound, reversed-phase columns, such as a C18 column, are commonly employed. science.govchromatographyonline.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile, run in either an isocratic or gradient elution mode. japsonline.comchromatographyonline.com

ParameterTypical ConditionPurpose
Stationary PhaseReversed-Phase C18 ColumnSeparates compounds based on hydrophobicity.
Mobile PhasePotassium Phosphate Buffer & AcetonitrileElutes the compound and its degradants from the column.
Elution ModeGradientImproves resolution for samples with a wide range of polarities. chromatographyonline.com
DetectionUV SpectrophotometryQuantifies the compound based on its light absorbance.
Stress ConditionsAcid/Base Hydrolysis, Oxidation, Heat, LightTo demonstrate the method's ability to separate the API from degradation products. science.govjapsonline.com

The validation of these HPLC methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure they are accurate, precise, linear, and specific for their intended purpose. japsonline.com

In Vivo Monitoring of Catecholamine Levels

To understand the pharmacological effects of this compound, which functions as an inhibitor of catecholamine synthesis, researchers monitor the levels of these neurochemicals and their metabolites in vivo. medchemexpress.comnih.gov

A primary method for assessing the in vivo activity of this compound is by measuring the urinary excretion of catecholamines and their major metabolites. droracle.aicloudfront.net The main metabolites analyzed include vanillylmandelic acid (VMA) and homovanillic acid (HVA). droracle.aiucsfhealth.org These compounds are the end products of the metabolic breakdown of epinephrine (B1671497), norepinephrine (B1679862), and dopamine (B1211576). ucsfhealth.org

In clinical research, 24-hour urine collections are often utilized to obtain a comprehensive picture of catecholamine production over a full day. cloudfront.netucsfhealth.orglabcorp.com The administration of this compound has been shown to cause a significant reduction in the biosynthesis of catecholamines, which is reflected by a decrease of 35% to 80% in the total urinary excretion of these compounds and their metabolites. droracle.ai The maximum biochemical effect is typically observed within two to three days of administration. droracle.ai Analytical techniques such as HPLC are employed to quantify the levels of these metabolites in urine samples. nih.gov

MetaboliteParent Catecholamine(s)Significance in Research
Vanillylmandelic Acid (VMA)Epinephrine, NorepinephrineKey indicator of catecholamine turnover; levels decrease following administration of this compound. droracle.aicloudfront.net
Homovanillic Acid (HVA)DopamineReflects dopamine metabolism; its levels are also reduced by inhibitors of catecholamine synthesis. droracle.ai
MetanephrinesEpinephrine, NorepinephrineIntermediate metabolites also measured to assess catecholamine production. droracle.ai

Neuroimaging Techniques for Dopaminergic System Evaluation

Neuroimaging provides a non-invasive window into the brain's structure and function. Specific techniques are used to evaluate the dopaminergic system, which is directly affected by this compound.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo visualization and quantification of biochemical processes. amegroups.org Analogs of this compound, labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), are used as tracers to study amino acid transport and metabolism in the brain.

L-3-¹⁸F-α-methyl tyrosine (¹⁸F-FAMT) is a PET radiotracer developed for tumor imaging. Its usefulness stems from the fact that amino acid transport is often upregulated in tumor cells. ¹⁸F-FAMT is transported by the L-type amino acid transporter 1 (LAT1), which is highly expressed in many cancers, but it is not incorporated into proteins. This allows PET imaging with ¹⁸F-FAMT to reflect amino acid transport activity, a key biological marker in oncology. Studies have shown its utility in differentiating malignant tumors from benign lesions and in predicting prognosis. Other similar tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) and 3,4-dihydroxy-6-[¹⁸F]-fluoro-L-phenylalanine (¹⁸F-DOPA) are also extensively used in neuro-oncology to assess tumor extent, differentiate recurrence from treatment effects, and monitor therapy response. snmjournals.orgmdpi.com

Single-Photon Emission Computed Tomography (SPECT) is another nuclear medicine imaging technique that provides functional information about organs and tissues. amegroups.org 3-¹²³I-Iodo-l-α-methyltyrosine (¹²³I-IMT) is an amino acid analog labeled with iodine-123 and is used as a tracer for SPECT imaging. radiologykey.comnih.gov

Similar to its PET counterparts, the uptake of ¹²³I-IMT is mediated by amino acid transport systems, primarily the L-system, which is often overexpressed in tumor cells. nih.govnih.gov Because normal brain tissue has low amino acid uptake, ¹²³I-IMT SPECT can provide high-contrast images that clearly delineate tumors from the surrounding healthy tissue. radiologykey.com This technique is valuable for assessing tumor aggressiveness, distinguishing tumor recurrence from post-treatment changes like necrosis, and evaluating the response to therapy. radiologykey.comnih.gov The tracer accumulates in the brain via a specific L-amino acid transport system and is not incorporated into proteins, making its uptake a direct reflection of amino acid transport rates. snmjournals.orgnih.gov

TechniqueTracerPrimary Application in ResearchUnderlying Principle
PETL-18F-α-Methyltyrosine (and analogs like ¹⁸F-FET, ¹⁸F-DOPA)Brain tumor imaging, assessing dopamine synthesis capacity. mdpi.comnih.govMeasures uptake via upregulated amino acid transporters (e.g., LAT1) in tumor cells.
SPECT3-I-Iodo-l-α-methyltyrosine (¹²³I-IMT)Imaging of amino acid transport in brain tumors; differentiating recurrence from necrosis. radiologykey.comnih.govUptake reflects the activity of the L-amino acid transport system, which is elevated in malignancies. nih.govnih.gov

Pharmacological and Biological Research Applications of 2 Amino 2 4 Hydroxyphenyl Propanoic Acid

Unexplored Potential in Anti-inflammatory and Anti-ulcerative Research

In the realm of anti-inflammatory and anti-ulcerative mechanisms, there is a notable absence of research specifically focused on 2-Amino-2-(4-hydroxyphenyl)propanoic acid. The potential for this compound to inhibit the Cyclooxygenase-2 (COX-2) enzyme, a key target in many anti-inflammatory therapies, has not been documented in available scientific studies.

Research into COX-2 inhibitors is extensive, with many compounds containing a propanoic acid moiety demonstrating anti-inflammatory activity. However, the specific structure of this compound and its potential efficacy as a COX-2 inhibitor remain uninvestigated. Without dedicated studies, any assertions about its anti-inflammatory or anti-ulcerative properties would be purely speculative.

Mitigation of Oxidative Stress in Ischemia/Reperfusion Injury Research

Research has explored the potential of this compound, also known as metyrosine (B1676540), in protecting tissues from oxidative damage caused by ischemia/reperfusion (I/R) injury. I/R injury is a phenomenon where tissue damage occurs upon the restoration of blood supply after a period of ischemia, or lack of oxygen. This process is known to trigger a surge in oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects.

Studies in rat models have demonstrated that pretreatment with metyrosine can afford protection against I/R-induced oxidative damage in various tissues, including the stomach and ovaries. nih.govnih.gov In these experimental settings, I/R injury was shown to cause a significant increase in markers of oxidative stress, such as malondialdehyde (MDA) and myeloperoxidase (MPO), while depleting the levels of endogenous antioxidants like total glutathione (B108866) (tGSH) and superoxide (B77818) dismutase (SOD). nih.govnih.gov Treatment with metyrosine before the I/R event was found to reverse these effects. Specifically, metyrosine administration led to decreased levels of MDA and MPO and increased levels of tGSH and SOD in the affected tissues. nih.govnih.gov These findings suggest that this compound may help prevent the oxidative stress associated with I/R injury. nih.govnih.gov

Table 1: Effect of Metyrosine on Biochemical Markers of Oxidative Stress in I/R Injury Models
Biochemical MarkerEffect of Ischemia/Reperfusion (I/R)Effect of Metyrosine + I/RReference
Malondialdehyde (MDA)IncreasedDecreased nih.gov, nih.gov
Myeloperoxidase (MPO)IncreasedDecreased nih.gov
Total Glutathione (tGSH)DecreasedIncreased nih.gov, nih.gov
Superoxide Dismutase (SOD)DecreasedIncreased nih.gov, nih.gov

Research on Melanin (B1238610) Biosynthesis Pathways

The compound this compound has been investigated for its role in modulating the synthesis of melanin, the primary pigment responsible for color in skin, hair, and eyes. The production of melanin, or melanogenesis, is a complex process in which the enzyme tyrosinase plays a critical, rate-limiting role. epo.org This enzyme catalyzes the initial steps in the conversion of the amino acid tyrosine into melanin. epo.org

As an inhibitor of tyrosinase, this compound has been shown to block this key metabolic pathway. epo.orgnih.gov In vitro research using cultured uveal melanocytes (pigment cells from the eye) demonstrated the compound's inhibitory effects. nih.gov In this experimental system, melanogenesis was stimulated by latanoprost, a prostaglandin (B15479496) derivative. The addition of this compound to the cell cultures completely prevented the latanoprost-induced increase in melanin production and tyrosinase activity. nih.gov This inhibitory action was observed in melanocytes derived from irides of different colors. nih.gov These results underscore the compound's mechanism of action, which involves the direct inhibition of tyrosinase activity, thereby halting the downstream production of melanin. nih.gov

Table 2: Effect of this compound on Stimulated Melanogenesis
Experimental SystemStimulantMeasured ParameterOutcome with this compoundReference
Cultured Uveal MelanocytesLatanoprostMelanin ProductionCompletely Prevented Stimulation nih.gov
Cultured Uveal MelanocytesLatanoprostTyrosinase ActivityCompletely Prevented Stimulation nih.gov

Immunomodulatory Research via Macrophage Activity Modulation

Recent research has identified a role for macrophages, a type of immune cell, in the production of catecholamines like norepinephrine (B1679862) and dopamine (B1211576). This production is mediated by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in catecholamine synthesis. nih.govnih.gov These locally produced catecholamines can then act on the macrophages themselves in an autocrine or paracrine fashion, creating a self-amplifying feed-forward loop that can drive and enhance inflammatory responses. nih.gov

The compound this compound, as a specific inhibitor of tyrosine hydroxylase, has been used as a research tool to interrupt this cycle. nih.govnih.gov Studies have shown that when macrophages are activated with inflammatory stimuli like lipopolysaccharide (LPS), they upregulate TH and increase their production of catecholamines. nih.govnih.gov Treatment with this compound effectively blocks this synthesis. For instance, in stimulated mouse macrophages, the compound greatly reduced the production of catecholamines. nih.gov Consequently, the downstream release of inflammatory cytokines by these macrophages was also significantly diminished. nih.gov This demonstrates that by inhibiting macrophage-derived catecholamine synthesis, the compound can break the feed-forward loop that amplifies the inflammatory cascade. nih.gov

Metabolic Research in Animal Physiology

The role of dopamine in regulating insulin (B600854) secretion has been a subject of investigation in animal physiology, with a particular focus on equine models. This research is relevant to understanding metabolic conditions such as Pituitary Pars Intermedia Dysfunction (PPID), which is associated with decreased dopamine production and, frequently, insulin dysregulation (ID). thehorse.commadbarn.com

To elucidate the specific role of dopamine, researchers have utilized this compound as a tool to temporarily reduce dopamine production. madbarn.com In a placebo-controlled, randomized crossover study involving healthy Standardbred horses, a single oral administration of the compound was used to inhibit tyrosine hydroxylase. nih.gov The study found that reducing dopamine levels did not affect the horses' tissue insulin sensitivity. However, it significantly increased the post-prandial (after a meal) insulin response to a glucose-containing meal. nih.gov Both the peak insulin concentration and the total insulin secretion (measured as area under the curve, or AUCi) were higher after treatment with the compound compared to the placebo, while blood glucose concentrations remained unaffected. nih.gov These findings confirmed that dopamine plays an inhibitory role in the regulation of insulin secretion in horses, helping to keep the insulin response in check following a meal. thehorse.comnih.gov

Table 3: Effects of Dopamine Reduction via this compound on Post-Prandial Responses in Equine Models
ParameterEffect of Dopamine ReductionSignificance (P-value)Reference
Peak Insulin ConcentrationIncreasedP=0.048 nih.gov
Insulin Area Under the Curve (AUCi)IncreasedP=0.005 nih.gov
Blood Glucose ConcentrationsNo significant effect- nih.gov
Tissue Insulin SensitivityNo apparent effect- nih.gov

Neurobiological Research Perspectives of 2 Amino 2 4 Hydroxyphenyl Propanoic Acid

Probing Dopaminergic Neurotransmission and Pathways in the Central Nervous System

2-Amino-2-(4-hydroxyphenyl)propanoic acid, as a structural analog of tyrosine, holds significant potential as a tool for investigating dopaminergic neurotransmission. Dopamine (B1211576) is a critical catecholamine neurotransmitter synthesized from the amino acid tyrosine and is integral to numerous functions within the central nervous system (CNS), including motor control, motivation, and mood. nih.govbasicmedicalkey.com The synthesis pathway begins with the conversion of tyrosine to L-DOPA, a rate-limiting step catalyzed by tyrosine hydroxylase, followed by the conversion of L-DOPA to dopamine. basicmedicalkey.com

The main dopaminergic pathways in the brain, which include the nigrostriatal, mesolimbic, and mesocortical systems, are responsible for coordinating motor function and processing reward and cognition. nih.gov Disruptions in these pathways are implicated in several neurological and psychiatric disorders. nih.govnih.gov By introducing a compound like this compound, researchers can explore its influence on the synthesis, storage, and release of dopamine. This allows for a detailed examination of the homeostatic mechanisms governing dopamine levels and the functional consequences of their alteration. Such studies can provide valuable insights into the modulation of complex brain processes like mood and attentiveness that are influenced by CNS catecholamines. basicmedicalkey.com

Role in Neurodegeneration Research

The study of neurodegenerative disorders, particularly those involving the dopaminergic system, stands to benefit from research involving this compound. Its structural similarity to key biological molecules makes it a candidate for investigating mechanisms of neuronal protection and pathology.

Protective Effects Against Dopaminergic Neuronal Loss in Parkinson's Disease Models

Parkinson's disease (PD) is fundamentally characterized by the progressive loss of dopaminergic neurons in the substantia nigra. mdpi.com Preclinical research often employs neurotoxin-based in vitro and in vivo models, such as those using 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA), to mimic this neuronal loss and screen for neuroprotective compounds. mdpi.comwjbphs.comnih.gov Research into various compounds, including phenolic agents and amino acid derivatives, has shown potential to confer protection in these models. nih.gov The investigation of this compound in such models could elucidate whether it can mitigate neurotoxin-induced cell death, preserve dopamine levels, and maintain the integrity of dopaminergic neurons, offering a potential avenue for slowing disease progression. Studies often measure outcomes such as cell viability, neurite length, and levels of dopamine and its metabolites to quantify protective effects. mdpi.comwjbphs.com

Amelioration of α-Synuclein-Induced Neuronal Toxicity in Cellular Models

A pathological hallmark of PD and other synucleinopathies is the aggregation of the protein α-synuclein into toxic oligomers and larger inclusions known as Lewy bodies. mdpi.comfrontiersin.org These aggregates are believed to induce neuronal toxicity through various mechanisms, including membrane disruption, mitochondrial dysfunction, and impairment of cellular protein clearance pathways. frontiersin.orgmdpi.com Cellular models that overexpress α-synuclein are critical for studying the molecular basis of this toxicity. mdpi.com Phenolic compounds, in particular, have been reported to inhibit α-synuclein aggregation and ameliorate its toxic effects. mdpi.com Research into this compound could assess its ability to interfere with the formation of toxic α-synuclein species, thereby preventing the downstream cascade of events that leads to neuronal dysfunction and death. frontiersin.orgnih.gov

Table 1: Mechanisms of α-Synuclein Induced Toxicity

Cellular Process DisruptedConsequence of α-Synuclein AggregationPotential Therapeutic Goal
Mitochondrial Function Interaction with Complex I, leading to decreased ATP production and increased Reactive Oxygen Species (ROS). mdpi.comRestore mitochondrial homeostasis and reduce oxidative stress.
Autophagy-Lysosome Pathway Disruption of protein degradation and recycling, leading to further accumulation of misfolded proteins. mdpi.comEnhance clearance of toxic protein aggregates.
Membrane Integrity Peroxidation of membrane lipids induced by oxidative stress, leading to the formation of toxic soluble oligomers. mdpi.comProtect cellular membranes from damage.
Neurotransmitter Release Although its native function involves regulating synaptic vesicles, aggregation impairs this process. mdpi.comnih.govMaintain normal synaptic function and neurotransmission.

Pharmacological Challenge Paradigms for Acute Dopamine Depletion Studies

Pharmacological challenge studies provide a powerful method for investigating the direct effects of neurotransmitter fluctuations on brain function and behavior. Acute dopamine depletion is a specific paradigm used to understand the role of dopamine in various cognitive and motor processes. nih.govnih.gov This is often achieved by administering a drink containing a high concentration of branched-chain amino acids (BCAAs), which compete with tyrosine (the precursor for dopamine) for transport across the blood-brain barrier, thereby reducing dopamine synthesis in the brain. nih.govnih.gov This method allows for the temporary and reversible reduction of central dopamine levels, enabling researchers to study its immediate impact. nih.gov Given its nature as a tyrosine analog, this compound could be explored within similar paradigms to probe the sensitivity and responsiveness of the dopaminergic system.

Assessment of Resting-State Functional Connectivity Alterations in the Basal Ganglia

Resting-state functional magnetic resonance imaging (rs-fMRI) is a neuroimaging technique used to evaluate regional interactions and functional brain networks when a subject is not performing an explicit task. nih.gov The basal ganglia are a group of subcortical nuclei critical for motor control and are heavily modulated by dopamine. nih.gov In patients with PD, functional connectivity within the basal ganglia network is reproducibly reduced, and these changes can be improved by dopaminergic medication. nih.gov

By combining the acute dopamine depletion paradigm with rs-fMRI, researchers can assess how a rapid decrease in dopamine availability affects the functional connectivity of the basal ganglia and related motor circuits. nih.gov Such studies can reveal the immediate impact of dopamine loss on network integrity and communication. Investigating the effects of a compound like this compound in this context could help delineate its precise influence on dopaminergic modulation of large-scale brain networks.

Table 2: Research Applications in Dopamine Depletion and Neuroimaging

Research AreaExperimental ParadigmKey MeasurementPotential Insight
Cognitive Processing Acute dopamine depletion via amino acid administration during cognitive tasks. nih.govnih.govEvent-Related Potentials (ERPs) such as N2 and P3 components. nih.govnih.govElucidates the role of dopamine in top-down attentional control and information processing. nih.gov
Motor Network Function Resting-state fMRI before and after dopamine depletion or dopaminergic therapy. nih.govFunctional connectivity strength within the Basal Ganglia Network (BGN). nih.govReveals dopamine's role in maintaining network integrity and how its loss leads to PD symptoms. nih.gov
Neurotransmitter Dynamics In vivo microdialysis in animal models following acute or chronic dopamine depletion. mdpi.comExtracellular levels of GABA and Glutamate in motor thalamus. mdpi.comDifferentiates the immediate (acute) vs. compensatory (chronic) changes in related neurotransmitter systems. mdpi.com

: An Uncharted Territory

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data available on the chemical compound This compound regarding its contribution to understanding the role of dopamine in human behavior and cognition. Extensive searches of scholarly databases have not yielded any studies that investigate the neurobiological effects of this particular compound, its interaction with dopaminergic pathways, or its potential as a research tool in this area of neuroscience.

The field of neuroscience extensively studies the intricate relationship between chemical compounds and brain function. Dopamine, a key neurotransmitter, is central to numerous aspects of human behavior and cognition, including motivation, reward, motor control, and executive functions. Researchers utilize a wide array of specific molecules to probe the dopaminergic system, helping to elucidate its complex mechanisms in both healthy and pathological states.

However, for the specific compound , This compound , there appears to be a significant gap in the current scientific record. While research exists on structurally related molecules, the unique configuration of this compound means that findings from other molecules cannot be extrapolated to it without direct experimental evidence.

Therefore, it is not possible to provide a detailed article on the neurobiological research perspectives of This compound and its role in dopamine-related cognition and behavior. The absence of primary research, detailed findings, and corresponding data tables makes it impossible to fulfill the request for a scientifically accurate and source-based article on this specific topic.

This lack of information highlights a potential area for future scientific inquiry. The synthesis and neuropharmacological evaluation of This compound could reveal novel interactions with the dopaminergic system, potentially contributing to a deeper understanding of the brain's complex chemistry and its influence on human experience. Until such research is conducted and published, the role of this specific compound in neurobiology remains unknown.

Advanced Research Models and Methodologies Utilizing 2 Amino 2 4 Hydroxyphenyl Propanoic Acid

In Vivo Animal Models for Catecholamine and Neurobiological Research

In vivo animal models are indispensable for understanding the complex interplay of physiological systems. The use of 2-Amino-2-(4-hydroxyphenyl)propanoic acid in these models has yielded significant insights into neurobiology, stress responses, and metabolic regulation.

The dogfish (Scyliorhinus canicula) has been utilized as a model organism to explore the fundamental mechanisms of cardiovascular and respiratory control in lower vertebrates. In these studies, this compound is instrumental in assessing the role of circulating catecholamines, such as adrenaline and noradrenaline. biologists.com

Research has demonstrated that administration of this compound effectively inhibits catecholamine synthesis in dogfish, preventing the significant rise in their circulating levels that typically occurs in response to environmental stressors like hypoxia. biologists.com This chemical depletion allows for the study of gas exchange and cardiovascular function in the absence of a catecholamine-driven stress response. One key finding was that while the compound substantially reduced the hypoxic induction of circulating catecholamines, it did not compromise the dogfish's gas exchange ability during hypoxia. biologists.com Interestingly, the compound was also found to reduce normoxic oxygen consumption in the whole animal, an effect attributed to direct cellular metabolic actions rather than an impairment of the oxygen delivery system. biologists.com

These studies in dogfish have been pivotal in understanding the humoral control of the heart and branchial circulation in elasmobranchs, which lack direct sympathetic innervation to these tissues. biologists.com

Table 1: Effects of this compound on Dogfish Physiology

Parameter Observation Reference
Circulating Catecholamines Substantial reduction in the ability to increase levels in response to hypoxia. biologists.com
Normoxic Oxygen Consumption Significant reduction in the whole animal. biologists.com
Gas Exchange in Hypoxia Not compromised despite the lack of a catecholamine surge. biologists.com
Cellular Metabolism Direct effect on oxidative metabolism in isolated hepatocytes. biologists.com

Rodent models are extensively used to investigate the pathophysiology of gastric ulcers and inflammation. The role of the central nervous system and catecholamines in the development of stress-induced gastric lesions is a significant area of this research. Studies have shown that this compound can prevent oxidative gastric damage induced by ischemia/reperfusion (I/R) in rats. nih.gov

In these models, the compound has been observed to decrease markers of oxidative stress such as malondialdehyde (MDA) and myeloperoxidase (MPO), while increasing levels of the antioxidant glutathione (B108866) (tGSH) and the activity of superoxide (B77818) dismutase (SOD). nih.gov Histopathological analysis has confirmed that pretreatment with the compound reduces mucosal necrosis, hemorrhage, edema, and inflammatory cell infiltration in the gastric tissue of rats subjected to I/R injury. nih.gov Furthermore, it has been shown to modulate inflammatory pathways by suppressing the decrease of cyclooxygenase-1 (COX-1) and the increase of cyclooxygenase-2 (COX-2). nih.gov

These findings suggest that the catecholaminergic system plays a role in the pathogenesis of gastric mucosal damage and that its inhibition can have a protective effect.

Table 2: Protective Effects of this compound in a Rat Model of Gastric Ischemia/Reperfusion Injury

Biochemical Marker Effect of Compound Pathological Finding Effect of Compound Reference
Malondialdehyde (MDA) Decreased Mucosal Necrosis Decreased nih.gov
Myeloperoxidase (MPO) Decreased Hemorrhage Decreased nih.gov
Total Glutathione (tGSH) Increased Edema Decreased nih.gov
Superoxide Dismutase (SOD) Increased PMNL Infiltration Decreased nih.gov
Cyclooxygenase-1 (COX-1) Suppressed Decrease Congested Blood Vessels Decreased Dilation nih.gov
Cyclooxygenase-2 (COX-2) Suppressed Increase nih.gov

The horse is an important model for studying metabolic and endocrine disorders, such as Equine Metabolic Syndrome (EMS). Research in this area has utilized this compound to investigate the role of dopamine (B1211576), a catecholamine, in equine physiology and metabolism.

A recent study investigated the effects of short-term dopamine reduction using this compound in healthy horses. qut.edu.auconsensus.app The findings from this research are crucial for understanding the neuroendocrine regulation of metabolism in equines. The study demonstrated that the compound can effectively reduce both central and circulating dopamine concentrations in horses following a single oral administration, without causing adverse clinical effects. consensus.app This provides a valuable model for exploring the downstream consequences of altered dopaminergic signaling on metabolic parameters. Such research is vital for developing a deeper understanding of the pathophysiology of endocrine disorders in horses. equineendocrinologygroup.org

Cellular and Tissue-Based Models

In vitro models using isolated cells and tissues provide a more controlled environment to dissect the molecular mechanisms of action of compounds like this compound.

As an extension of the in vivo studies in dogfish, isolated hepatocytes have been used to investigate the direct cellular effects of this compound. These studies revealed that the observed reduction in whole-animal oxygen consumption was a result of the compound's direct action on the oxidative metabolism of liver cells. biologists.com This finding is significant as it differentiates the compound's metabolic effects from its influence on systemic oxygen delivery via the cardiovascular system. biologists.com This cellular model allows for a precise assessment of how the inhibition of catecholamine synthesis pathways, or potentially off-target effects of the compound, can influence cellular respiration.

Computational Modeling and Systems Biology Approaches

While direct computational modeling studies specifically focused on this compound are not extensively documented in the available literature, the principles of computational systems biology offer a powerful framework for understanding its effects. Systems biology approaches aim to integrate experimental data with computational models to unravel the complexity of biological networks. biologists.comfrontiersin.org

In the context of this compound, computational models could be developed to simulate the dynamics of the catecholamine biosynthesis pathway. Such models could predict the systemic and cellular consequences of inhibiting tyrosine hydroxylase. For instance, flux balance analysis, a method used to study metabolic networks, could be applied to understand how perturbations in the aromatic amino acid biosynthesis pathway affect metabolic flux and cellular energy production. frontiersin.org

Furthermore, systems biology can be employed to study the broader metabolic implications of altering amino acid metabolism. nih.govcreative-proteomics.com By integrating data from in vivo and in vitro experiments, computational models could help to formulate new hypotheses and guide future research into the multifaceted roles of catecholamines in health and disease.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Adrenaline
α-methyl-p-tyrosine
Cyclooxygenase-1
Cyclooxygenase-2
Dopamine
Glutathione
Malondialdehyde
Metyrosine (B1676540)
Noradrenaline
Superoxide Dismutase
Tyrosine

Advanced Neuroimaging in Preclinical Settings

Radiolabeled analogues of tyrosine, such as α-methyltyrosine, are valuable probes for visualizing and evaluating the activity of amino acid transport systems in preclinical tumor models using imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). snmjournals.orgbenthamscience.com Tumors often exhibit upregulated amino acid transport to meet the metabolic demands of rapid proliferation. nih.govnih.gov α-Methyltyrosine is particularly useful because its α-methyl group prevents it from being metabolized and incorporated into proteins, meaning its accumulation primarily reflects transport activity. nih.govmdpi.com

Studies have utilized various radiolabeled forms, including ¹⁸F-labeled α-methyl tyrosine (FMT) and ¹²³I-iodo-α-methyl tyrosine (IMT), to successfully image brain tumors and other cancers. nih.govsnmjournals.orgnih.gov These tracers target the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in cancer cells but has low expression in normal brain tissue. nih.govmdpi.com This differential expression results in high-contrast images, allowing for clear delineation of tumor tissue. nih.govsnmjournals.org

In preclinical models, such as rats with breast cancer, tracers like ⁹⁹ᵐTc-EC-AMT have been shown to accumulate in tumor cells, and this uptake can be competitively inhibited by L-tyrosine, confirming the role of amino acid transporters. snmjournals.org Comparative studies in brain tumor models have demonstrated that the tumor-to-normal tissue ratios for FMT are significantly higher than for the more common tracer, ¹⁸F-FDG, highlighting the superior sensitivity of amino acid-based imaging for this application. nih.govsnmjournals.org

Table 2: Preclinical Imaging of Tumor Models with Radiolabeled α-Methyltyrosine Analogues This table presents findings from preclinical and clinical research studies on the use of different radiolabeled α-methyltyrosine tracers for tumor imaging, as detailed in the text.

Radiotracer Tumor Model / Condition Key Finding Quantitative Result (Mean ± SD) Reference
⁹⁹ᵐTc-EC-AMT Rat Breast Cancer Clear tumor visualization with increasing tumor-to-muscle ratio over time. T/M Ratio at 4h: 4.88 ± 0.94 snmjournals.org
¹⁸F-FMT Human Brain Tumors Tumor standardized uptake value (SUV) was significantly higher than in normal cortex. Tumor SUV: 2.83 ± 1.57 vs. Cortex SUV: 1.61 ± 0.32 nih.govsnmjournals.org
¹⁸F-FMT Human Brain Tumors Tumor-to-Normal Cortex (T/N) ratio was significantly higher compared to ¹⁸F-FDG. T/N Ratio (FMT): 2.53 ± 1.31 vs. T/N Ratio (FDG): 1.32 ± 1.46 nih.govsnmjournals.org

Investigative strategies are being explored to further enhance the uptake of radiolabeled amino acid tracers in tumors, thereby improving image quality and diagnostic sensitivity. snmjournals.org One such strategy involves the "preloading" of a patient or animal model with a specific, non-radiolabeled amino acid prior to the administration of the imaging agent. The rationale is to manipulate the dynamics of amino acid transport systems to favor the subsequent uptake of the radiotracer into tumor cells. snmjournals.org

A study investigating this phenomenon in a rat rhabdomyosarcoma model used ³-¹²³I-iodo-L-α-methyltyrosine (IMT) as the imaging tracer. snmjournals.org Researchers compared baseline images taken in a fasting state with images obtained after preloading the animals with a single amino acid. The results demonstrated that preloading could significantly increase the accumulation of the radiotracer in the tumor. snmjournals.org

The most substantial increase in tumor uptake was observed following a preload with tryptophan. This is consistent with the fact that both tryptophan and α-methyltyrosine are transported by the system L amino acid transporter. snmjournals.org While the precise mechanisms are complex, this approach suggests that modulating the state of amino acid transporters through preloading is a viable strategy for improving the performance of amino acid-based tumor imaging. snmjournals.org

Table 3: Effect of Amino Acid Preloading on ³-¹²³I-IMT Uptake in a Rat Tumor Model This table summarizes the results of a study on the effect of preloading with specific amino acids on the uptake of a radiolabeled α-methyltyrosine tracer in a rhabdomyosarcoma model, as reported in the referenced editorial. snmjournals.org

Preloading Amino Acid Effect on Tumor Uptake Effect on Tumor Contrast
Tryptophan +36% +11%
Leucine +26% +18%

Emerging Research Areas and Future Directions for 2 Amino 2 4 Hydroxyphenyl Propanoic Acid

Development of Novel Therapeutic Strategies in Neurological Disorders

The exploration of 4-Hydroxyphenylglycine derivatives represents a promising frontier in the search for new treatments for complex neurological and psychiatric conditions. A significant area of this research focuses on the G protein-coupled receptor 88 (GPR88), an orphan receptor that is highly expressed in the brain's striatum, a region critical for motor control and cognitive function. nih.govnih.gov

GPR88 is found in both D1 and D2 dopamine (B1211576) receptor-expressing GABAergic neurons, suggesting it plays a key role in regulating dopaminergic activity. nih.gov Genetic studies in mice have shown that the absence of GPR88 leads to an enhanced response to dopaminergic agonists, indicating that GPR88 may be a valuable therapeutic target for central nervous system (CNS) disorders. nih.gov In this context, researchers have designed and synthesized a series of derivatives based on the 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol structures. nih.gov These novel compounds were evaluated for their ability to act as agonists for the GPR88 receptor. nih.govresearchgate.net The findings from these structure-activity relationship (SAR) studies provide a foundation for developing potent and selective small molecule ligands to probe GPR88 functions, which could pave the way for new therapeutic strategies in basal ganglia-associated disorders. nih.govnih.gov

Given the modulatory role of GPR88 on dopaminergic signaling, a significant future direction is the exploration of combinatorial therapies. nih.gov While 4-Hydroxyphenylglycine derivatives are not yet used in combination treatments, their mechanism of action suggests a potential synergistic relationship with existing dopamine receptor agonists. In conditions like Parkinson's disease, combination therapy is a standard approach. Levodopa (B1675098), a dopamine precursor, is often used alongside dopamine agonists, which directly mimic the effects of dopamine in the brain. mayoclinic.orgnih.gov This strategy aims to provide more continuous dopaminergic stimulation, which can help manage motor symptoms and reduce complications associated with long-term levodopa use. nih.gov

The development of a selective GPR88 agonist derived from 4-Hydroxyphenylglycine could offer a novel component for such combination strategies. nih.govnih.gov By modulating the GPR88 receptor, these compounds could potentially fine-tune the activity of striatal neurons, possibly enhancing the therapeutic effects or reducing the required doses of traditional dopamine agonists. nih.gov This approach could lead to improved management of symptoms while potentially mitigating side effects. nih.gov

Table 1: Comparison of Key Dopaminergic Therapies

Therapeutic Agent Mechanism of Action Primary Role in Therapy
Levodopa A precursor to dopamine, it crosses the blood-brain barrier and is converted into dopamine. mayoclinic.orgnih.gov Highly effective for controlling bradykinetic symptoms in Parkinson's disease. nih.gov
Dopamine Agonists Mimic the effects of dopamine by directly stimulating dopamine receptors in the brain. mayoclinic.org Used in early-stage Parkinson's or in combination with levodopa to manage motor fluctuations. nih.gov

| GPR88 Agonists (Investigational) | Activate the GPR88 receptor, which is believed to regulate dopaminergic activity in the striatum. nih.govnih.gov | Potential future role in modulating dopaminergic circuits, possibly in combination with other agents. nih.gov |

Applications in Targeted Alpha Therapy Research

Targeted Alpha Therapy (TAT) is an innovative cancer treatment that delivers highly potent alpha-emitting radionuclides directly to tumor cells. kuickresearch.com This approach uses a targeting molecule, such as an antibody or a peptide, linked to an alpha-emitter, to seek out and destroy cancer cells while minimizing damage to surrounding healthy tissue. nih.govnih.gov The high linear energy transfer and short range of alpha particles make them exceptionally cytotoxic, capable of causing irreparable double-stranded DNA breaks in target cells. kuickresearch.commdpi.com

While 4-Hydroxyphenylglycine is not currently used in TAT applications, the field increasingly relies on specialized amino acid derivatives to construct targeting vectors. nbinno.comnih.gov Non-proteogenic amino acids, like HPG, possess unique structural properties that can be exploited in the design of novel peptides. wikipedia.org Future research could explore the incorporation of HPG into peptide sequences designed to bind to receptors overexpressed on cancer cells. Such a peptide could then be linked via a chelating agent to a medically relevant alpha-emitter. This strategy represents a potential future application for HPG, leveraging its unique chemical structure to contribute to the next generation of targeted cancer therapies. mdpi.commdpi.com

Table 2: Selected Alpha-Emitters in Targeted Therapy Research

Isotope Half-Life Key Characteristics
Actinium-225 (²²⁵Ac) ~10 days Decays to produce four high-energy alpha particles, acting as a "nanogenerator" at the tumor site. nih.govnih.gov
Lead-212 (²¹²Pb) 10.6 hours Decays to Bismuth-212, which then emits an alpha particle; its half-life facilitates preparation and logistics. nih.gov
Bismuth-213 (²¹³Bi) ~46 minutes Has been used in numerous preclinical and clinical studies, but its short half-life presents logistical challenges. nih.gov
Astatine-211 (²¹¹At) 7.2 hours An alpha-emitter with a convenient half-life for therapeutic applications, though production can be a challenge. nih.gov

| Radium-223 (²²³Ra) | 11.4 days | Used as a calcium-mimetic for treating bone metastases; the first FDA-approved TAT agent (Xofigo®). kuickresearch.combiospace.com |

Optimization of Research Methodologies for Catecholamine Modulation

Understanding the precise role of catecholamines—such as dopamine and norepinephrine (B1679862)—is fundamental to neuroscience research. frontiersin.org A key methodology for studying these systems involves pharmacological depletion, where the synthesis of catecholamines is temporarily blocked to observe the resulting effects. researchgate.net The primary tool for this research has been alpha-methyl-p-tyrosine (AMPT), an inhibitor of the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. researchgate.nettaylorandfrancis.com AMPT is structurally related to tyrosine and, by extension, to 4-Hydroxyphenylglycine. wikipedia.orgtaylorandfrancis.com By administering AMPT, researchers can investigate the functional consequences of reduced dopamine and norepinephrine levels, providing insights into their roles in various cognitive processes and neurological disorders. researchgate.netnih.govnih.gov

However, there is a continuous need to optimize these research methodologies by developing new molecular tools with potentially different profiles of action or specificity. The demonstrated activity of 4-Hydroxyphenylglycine derivatives at the GPR88 receptor, which modulates dopaminergic systems, suggests that the HPG scaffold is a viable starting point for designing novel research compounds. nih.gov Future research could focus on synthesizing HPG analogues aimed at other targets within the catecholamine synthesis or signaling pathways. The development of new modulators could provide more refined tools for dissecting the complex functions of catecholaminergic systems, complementing established methods like AMPT-induced depletion. nih.gov

Table 3: Research Findings on Catecholamine Depletion with AMPT

Research Area Key Finding Implication
Obsessive-Compulsive Disorder Acute catecholamine depletion with AMPT did not significantly alter OC symptoms in drug-free patients. nih.gov Suggests that acute reductions in catecholamine levels may not be sufficient to impact core OCD symptoms.
Psychomotor Stimulant Reinforcement AMPT-induced catecholamine depletion attenuated the reinforcing effects of amphetamine in animal models. taylorandfrancis.com Indicates that the reinforcing properties of stimulant drugs are dependent on intact catecholamine neurotransmission.
Serotoninergic System Interaction AMPT administration drastically reduced norepinephrine and increased levels of the serotonin (B10506) metabolite 5-HIAA in rat brains. nih.gov Suggests that the noradrenergic system exerts a tonic inhibitory effect on brain serotonin activity. nih.gov

| Schizophrenia Research | AMPT was found to potentiate the effects of neuroleptic drugs in some patients. researchgate.net | Supports the dopamine hypothesis of schizophrenia and the utility of modulating dopamine synthesis. |

Further Elucidation of Dopaminergic Neurotransmission Mechanisms and Their Broader Physiological Roles

The dopaminergic system is integral to numerous physiological functions, including motor control, motivation, reward, and cognition. nih.gov While much is known, the intricate mechanisms governing dopamine release and its modulation by other neurotransmitter systems remain an active area of investigation. researchgate.net Research into compounds like 4-Hydroxyphenylglycine derivatives is contributing to this field by identifying novel regulatory nodes like the GPR88 receptor. nih.govnih.gov

Future studies using these new GPR88 agonists will be crucial for elucidating the precise role of this receptor within the complex circuitry of the basal ganglia. By selectively activating GPR88, researchers can map its downstream effects on dopamine release, neuronal firing patterns, and ultimately, behavior. Furthermore, the brain's neurotransmitter systems are highly interconnected. Glycine (B1666218), for example, can modulate dopamine release through its action as a co-agonist at NMDA receptors and via its own inhibitory glycine receptors. frontiersin.orgnih.govresearchgate.net Investigating how HPG and its derivatives fit into this broader network of dopamine-glutamate-glycine interactions is a key future direction. Such research will not only enhance our fundamental understanding of dopaminergic neurotransmission but also uncover its wider physiological roles and identify new therapeutic targets for a range of neurological and psychiatric disorders. nih.gov

Q & A

Q. What are the established synthetic routes for 2-amino-2-(4-hydroxyphenyl)propanoic acid, and what are their respective yields and challenges?

Methodological Answer: The synthesis of this compound typically involves modified Strecker synthesis or hydrolysis of nitrile intermediates , adapted from methods used for structural analogs (e.g., 2-amino-2-(4-methylphenyl)propanoic acid) . Key steps include:

  • Hydroxyl Protection : The para-hydroxyl group requires protection (e.g., using acetyl or benzyl groups) during synthesis to prevent side reactions.
  • Nitrile Hydrolysis : Hydrolysis of 2-amino-2-(4-hydroxyphenyl)acetonitrile under acidic (HCl/H₂O) or basic (NaOH) conditions yields the target compound.
  • Yield Optimization : Yields range from 40–65%, with challenges in stereochemical control and purification due to polar byproducts. Use of continuous flow reactors (as seen in industrial analogs) may improve efficiency .

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Key Challenges
Strecker Synthesis45–55Hydroxyl group instability
Nitrile Hydrolysis50–65Byproduct removal
Enzymatic Resolution30–40Low scalability, chiral purity

Q. How does the para-hydroxyl group influence the compound’s solubility and reactivity compared to methyl-substituted analogs?

Methodological Answer: The para-hydroxyl group significantly increases polarity and hydrogen-bonding capacity , reducing solubility in non-polar solvents compared to methyl analogs (e.g., 2-amino-2-(4-methylphenyl)propanoic acid) . Key differences:

  • Solubility : 10–20% lower in ethyl acetate but 30% higher in aqueous buffers (pH 7.4).
  • Reactivity : The hydroxyl group participates in chelation (e.g., with metal ions) and oxidative reactions , necessitating inert atmospheres during storage.
  • Analytical Confirmation : Use HPLC with polar stationary phases (C18 columns) and UV detection at 275 nm to distinguish hydroxylated products from methyl analogs .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for confirming the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases of hexane:isopropanol (80:20) to resolve enantiomers. Retention times differ by 1.2–1.5 minutes for D/L isomers .
  • NMR Spectroscopy : Use NOESY or ROESY to detect through-space interactions between the hydroxyl proton and adjacent groups, confirming stereochemistry .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment but requires high-purity samples (>99%) .

Q. How can researchers resolve discrepancies in reported biological activities across studies (e.g., neuroprotective vs. pro-inflammatory effects)?

Methodological Answer: Discrepancies often arise from variations in cell models , concentration ranges , or metabolic stability . Mitigation strategies include:

  • Dose-Response Curves : Test across a broad range (1 nM–100 µM) in primary neurons vs. immortalized cell lines to identify cell-type-specific effects.
  • Metabolite Profiling : Use LC-MS/MS to quantify degradation products (e.g., oxidized quinones) that may antagonize parent compound activity .
  • Kinetic Studies : Measure binding affinity (Kd) to proposed targets (e.g., NMDA receptors) using surface plasmon resonance (SPR) to validate mechanistic claims .

Q. What computational models effectively predict interactions between this compound and enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target enzymes (e.g., tyrosine hydroxylase). The hydroxyl group forms hydrogen bonds with active-site residues (e.g., Asp 143 in PDB: 1TOH) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : Corate substituent effects (e.g., logP, Hammett σ) with inhibitory activity using Random Forest regression to design analogs with enhanced potency .

Q. Table 2: Comparative Biological Activity of Structural Analogs

CompoundSolubility (mg/mL, H₂O)IC50 (NMDA Receptor, µM)
This compound12.5 ± 1.28.3 ± 0.7
2-Amino-2-(4-methylphenyl)propanoic acid18.9 ± 2.122.1 ± 3.4
L-Tyrosine0.45 ± 0.05>100

Q. How can aggregation behavior in solution impact bioactivity studies, and how is it measured?

Methodological Answer: Aggregation can artificially inflate apparent activity by non-specific binding. Methods to assess:

  • Dynamic Light Scattering (DLS) : Detect particles >100 nm in PBS (pH 7.4). Critical aggregation concentration (CAC) is ~50 µM for this compound .
  • Thioflavin T Assay : Monitor fluorescence at 480 nm (ex: 440 nm) to detect β-sheet aggregates, common in amyloid-like structures .
  • Mitigation : Use detergents (0.01% Tween-20) or conduct assays below CAC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-2-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
2-Amino-2-(4-hydroxyphenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.